1-((4-fluorobenzyl)thio)-N-isopropyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound belonging to the class of triazoloquinazolines. This compound exhibits potential pharmacological activities, making it a subject of interest in medicinal chemistry. The structure is characterized by the fusion of triazole and quinazoline moieties, which are known for their biological significance.
Source: The compound can be sourced from various chemical suppliers and databases, including PubChem and BenchChem, which provide detailed information on its synthesis and properties.
Classification: This compound is classified under heterocyclic compounds, specifically within the triazole and quinazoline families. Its unique structure allows for diverse chemical reactivity and biological interactions.
The synthesis of 1-((4-fluorobenzyl)thio)-N-isopropyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves several key steps:
The technical details of these reactions often require specific conditions such as temperature control and the use of catalysts to enhance yields and selectivity.
The molecular structure of 1-((4-fluorobenzyl)thio)-N-isopropyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can be represented by its molecular formula .
Key structural features include:
The compound's InChI string is provided as follows: InChI=1S/C21H24FN5O2S/c1-13(2)22-20(31)18-10-7-16(21(30)25-14(3)4)12-19(18)29-22(28)26-27-23(29)32-13.
The chemical reactions involving this compound primarily focus on:
These reactions are characterized by their ability to produce derivatives with varied pharmacological profiles.
The mechanism of action for 1-((4-fluorobenzyl)thio)-N-isopropyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves:
Data supporting these mechanisms often come from pharmacological studies demonstrating its effects on target cells or organisms.
The physical and chemical properties of 1-((4-fluorobenzyl)thio)-N-isopropyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide include:
These properties are crucial for determining the compound's suitability for various applications in research and medicine.
1-((4-fluorobenzyl)thio)-N-isopropyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has several scientific applications:
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7